4-methoxyphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
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Overview
Description
4-methoxyphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and a pyrrolidine ring with a carboxylate ester functionality. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate typically involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylphenylamine to yield the amide. The amide undergoes cyclization in the presence of a base to form the pyrrolidine ring, followed by esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.
Reduction: Formation of 4-methoxyphenyl 1-(4-methylphenyl)-5-hydroxypyrrolidine-3-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxyphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 4-Methoxyphenyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 4-methoxyphenyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of both methoxy and methylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19NO4 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H19NO4/c1-13-3-5-15(6-4-13)20-12-14(11-18(20)21)19(22)24-17-9-7-16(23-2)8-10-17/h3-10,14H,11-12H2,1-2H3 |
InChI Key |
RTZSBNUANDQEBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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